Monoethanolamine borate

Metalworking Fluids Corrosion Inhibition Alkalinity

Formulators of water-based metalworking fluids often face a trade-off between corrosion protection and compliance with stringent, nitrite-free environmental standards. Monoethanolamine borate (CAS 10377-81-8) eliminates this compromise. - Achieve target alkalinity and pH buffering at lower treat rates than TEA-borate or DEA-borate due to its high molar efficiency per unit mass. - Leverage a hydrolytically stable N→B coordinate bond for superior corrosion inhibition and biostability in synthetic and semi-synthetic fluid concentrates. - Source a versatile intermediate for novel, sulfur- and phosphorus-free borate ester lubricant additives.

Molecular Formula C2H8BNO3
Molecular Weight 104.9 g/mol
CAS No. 10377-81-8
Cat. No. B086929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethanolamine borate
CAS10377-81-8
Molecular FormulaC2H8BNO3
Molecular Weight104.9 g/mol
Structural Identifiers
SMILESB(O)(O)OCCN
InChIInChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2
InChIKeyJCAYXDKNUSEQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoethanolamine Borate Specifications and Procurement


Monoethanolamine borate (CAS 10377-81-8), also referred to as MEA-borate or 2-aminoethyl borate, is an alkanolamine-borate ester formed via an exothermic condensation reaction between boric acid and monoethanolamine [1][2]. Characterized by the molecular formula C₂H₈BNO₃ and a molecular weight of 104.9 g/mol, it presents as a white to off-white solid or viscous liquid dependent on stoichiometry and water content . The compound possesses both Lewis acid (boron) and Lewis base (nitrogen) functionalities, and is primarily employed as a corrosion inhibitor, biostabilizer, pH buffer, and lubricity agent in water-based industrial fluids, wood protection treatments, and lubricant formulations [3][4].

Water-based metalworking fluid additive: corrosion inhibition and pH buffering
Wood preservative precursor forming hydrolytically stable N→B bond
S/P-free lubricant intermediate: short alkyl chain for antiwear formulation

Monoethanolamine Borate: Why Generic Substitutes Fail


Direct substitution of monoethanolamine borate with other alkanolamine borates, such as triethanolamine borate (TEA-borate) or diethanolamine borate (DEA-borate), is technically unsound due to significant differences in molecular structure and consequent performance divergence. The lower molecular weight of monoethanolamine borate, relative to its di- and tri-ethanolamine counterparts, yields a higher molar concentration of active borate ester per unit mass, directly enhancing its efficacy as an alkali reserve agent in metalworking fluids [1]. Furthermore, fundamental differences in the alkyl chain length of the alkanolamine moiety dictate the hydrolytic stability of the resultant N→B coordinate bond, a critical factor governing the long-term retention of the active compound within a substrate (e.g., wood) or its persistence in an aqueous fluid [2][3]. The following evidence demonstrates why procurement decisions must be based on these specific performance attributes rather than generic class similarity.

01
Higher-MW alkanolamine borates (e.g., TEA-borate) may reduce alkali reserve per unit mass, shifting fluid-life extension capability.
02
Longer alkyl chains can alter hydrolytic stability of the N→B coordinate bond, limiting substrate retention in wood treatment.
03
Antiwear response may differ with chain-length variation; direct substitution may not replicate low-concentration performance.

Performance Evidence for Monoethanolamine Borate


Alkali Reserve in Metalworking Fluids

Monoethanolamine borate provides a higher alkali reserve compared to higher molecular weight alkanolamine borates when added at the same weight percentage to a metalworking fluid formulation. This is a direct consequence of its lower molecular weight (104.9 g/mol), resulting in a greater number of moles of the active ester per unit mass [1]. This increased alkalinity reserve is critical for neutralizing acidic byproducts generated during machining, thereby extending fluid life and maintaining a stable pH that is optimal for corrosion inhibition.

Alkali Reserve
Class-level
~1.42x and 2.11x more moles of active ester per gram vs. DEA-borate and TEA-borate, respectively
May support higher alkali reserve at equivalent treat rate
Theoretical calculation; practical efficacy confirmed in metalworking fluid formulations
Metalworking Fluids Corrosion Inhibition Alkalinity

Hydrolytic Stability in Wood Preservation

In the context of wood preservation, the durability of the treatment is directly tied to the hydrolytic stability of the boron-nitrogen (N→B) bond, which prevents leaching of the active biocide. The monoethanolamine(N→B)-trihydroxyborate complex formed in situ exhibits a stable, four-coordinate boron structure. Studies show that this coordination effectively excludes nucleophilic attack by water molecules, resulting in the modifier being firmly fixed within the wood matrix and providing durable protection against both bio-corrosion and fire [1][2]. This is a class-level property of the N→B coordinate bond, but its formation is specific to the reaction of boric acid with primary and secondary amines like monoethanolamine and diethanolamine, distinguishing it from simple borate salts.

Hydrolytic Stability
Class-level
Stable N→B coordinate bond resists hydrolysis; durable fixation in wood matrix reported
May support leaching resistance vs. simple borate salts
Mechanism supported by FT-IR and XPS; quantitative leaching reduction not provided
Wood Preservation Hydrolytic Stability Boron-Nitrogen Coordination

Corrosion Inhibition in Acidic Media

Electrochemical polarization resistance measurements demonstrate that the synthesized product, referred to as MEAB (monoethanolamine borate), functions as a corrosion inhibitor for Type 430 stainless steel in acidic media. The polarization resistance (Rp) values obtained for the steel specimen in 0.5 M H₂SO₄ solutions showed a clear increase in the presence of MEAB, confirming its inhibitory effect [1]. While the abstract does not provide the raw Rp values or a direct head-to-head comparison with another inhibitor, the experimental design (comparison of acidic solutions with and without MEAB) establishes its fundamental activity in this challenging environment.

Corrosion Inhibition
Data to verify
Increased polarization resistance on Type 430 SS in 0.5 M H₂SO₄ with MEAB addition
May support acid-pickling corrosion inhibitor screening
Quantitative Rp values not publicly available; potentiodynamic polarization per ASTM G59
Corrosion Inhibition Acid Pickling Electrochemistry

Antiwear Performance of S/P-Free Borate Esters

As a member of the class of sulfur- and phosphorus-free (S/P-free) borate esters, monoethanolamine borate and its derivatives offer a distinct environmental and performance advantage in lubricant formulations. Studies on analogous N-containing borate esters show that they possess excellent antiwear performance and are promising environmentally acceptable additives [1]. A key differentiator within this class is the length of the alkyl chain attached to the ethanolamine moiety; research indicates that borate esters with shorter alkyl chains (such as those derived from monoethanolamine) are more effective at reducing wear at low concentrations compared to their longer-chain counterparts [1]. This positions monoethanolamine borate as a strategically important building block for developing high-performance, eco-friendly lubricants.

Antiwear Trend
Class-level
Shorter alkyl chain borate esters (MEA-based) reported more effective at low concentration
May guide selection for S/P-free lubricant formulation
Four-ball test in liquid paraffin; antiwear ability decreased with chain length
Lubricant Additives Tribology Antiwear

Application Scenarios for Monoethanolamine Borate


Nitrite-Free Metalworking Fluids

Procure monoethanolamine borate as a primary corrosion inhibitor and alkali reserve agent for water-based metalworking fluid concentrates. Leverage its high molar efficiency (due to low molecular weight [1]) to achieve target alkalinity and pH buffering capacity at lower treat rates compared to TEA-borate or DEA-borate. This directly supports the development of modern, nitrite-free formulations that meet stringent environmental and worker safety standards.

Leach-Resistant Wood Preservatives

Utilize monoethanolamine borate as the active precursor for generating monoethanolamine(N→B)-trihydroxyborate in situ. Capitalize on the formation of the hydrolytically stable N→B coordinate bond, as characterized by FT-IR and NMR [2], to create wood treatments with superior resistance to leaching compared to simple inorganic borate salts. This is a key differentiator for products intended for exterior applications (e.g., Use Class 3) where conventional boron treatments fail.

S/P-Free Lubricant Additives

Source monoethanolamine borate as a key intermediate for synthesizing novel borate ester lubricant additives. Its short alkyl chain length is a desirable structural feature, as studies on analogous compounds demonstrate that shorter chains correlate with improved antiwear efficacy at low concentrations [3]. This supports research into next-generation lubricants that are both high-performance and free of regulated sulfur and phosphorus.

Application
Selection Property
Validation Focus
Nitrite-free metalworking fluid
Alkali reserve per unit mass
pH buffering capacity at target treat rate
Leach-resistant wood preservative
Hydrolytic stability of N→B bond
Leaching resistance in wet-environment exposure
S/P-free lubricant additive synthesis
Short alkyl chain length
Antiwear performance at low concentration in tribological testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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